molecular formula C9H11ClN2S B14622823 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine CAS No. 58841-09-1

4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine

Cat. No.: B14622823
CAS No.: 58841-09-1
M. Wt: 214.72 g/mol
InChI Key: IGXUTFSWAZATFM-UHFFFAOYSA-N
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Description

4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine is a chemical compound characterized by the presence of a benzene ring substituted with a diamine group and a chloroprop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 3-chloroprop-2-en-1-ylsulfanyl derivatives with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

58841-09-1

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

4-(3-chloroprop-2-enylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C9H11ClN2S/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h1-4,6H,5,11-12H2

InChI Key

IGXUTFSWAZATFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC=CCl)N)N

Origin of Product

United States

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